

# Head-to-head comparison of Pheniramine Maleate and Chlorpheniramine Maleate analytical methods

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# A Head-to-Head Comparison of Analytical Methods for Pheniramine and Chlorpheniramine Maleate

In the realm of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. This guide provides a detailed comparative analysis of common analytical methods for two widely used first-generation antihistamines: **Pheniramine Maleate** and its chlorinated derivative, Chlor**pheniramine Maleate**. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of spectrophotometric, chromatographic, and titrimetric techniques, supported by experimental data from various studies.

## **Overview of Analytical Techniques**

The primary methods for the analysis of both **Pheniramine Maleate** and Chlor**pheniramine Maleate** include Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and various forms of titration. UV-Vis spectroscopy offers a simple and cost-effective approach for routine analysis. HPLC provides high specificity and sensitivity, making it suitable for stability-indicating assays and the analysis of multi-component formulations.[1] Titrimetric methods, both aqueous and non-aqueous, represent classical and





often pharmacopoeial approaches that are robust and do not require expensive instrumentation.[2]

## **Quantitative Data Summary**

The following table summarizes the key quantitative parameters for various analytical methods applied to **Pheniramine Maleate** and Chlor**pheniramine Maleate**, as reported in the literature.



Parameter	Pheniramine Maleate	Chlorphenirami ne Maleate	Method	Reference
λmax	264 nm (in 0.1 N HCl)	261 nm (in 0.1N HCl)	UV-Vis Spectroscopy	[3][4]
265 nm	262 nm (in 0.1N HCI)	UV-Vis Spectroscopy	[5][6][7]	
268 nm (in 0.1N HCl)	UV-Vis Spectroscopy	[8]		_
Linearity Range	2-40 μg/mL	10-60 μg/mL	UV-Vis Spectroscopy	[3][6][7]
150-1200 μg/mL	20-60 μg/mL	HPLC	[4][9]	
2-20 mg	10-70 μg/mL	Titrimetry/HPLC	[10]	_
Limit of Detection (LOD)	0.18 μg/mL	2.2 μg/mL	UV-Vis Spectroscopy	[3][4]
0.62 μg/mL	UV-Vis Spectroscopy	[8]		
Limit of Quantitation (LOQ)	0.39 μg/mL	6.6 μg/mL	UV-Vis Spectroscopy	[3][4]
1.87 μg/mL	UV-Vis Spectroscopy	[8]		
Accuracy (% Recovery)	97.48 – 106.3%	98.12% to 101.53%	Titrimetry/HPLC	[11][12]
>99%	UV-Vis Spectroscopy	[4]		

# **Experimental Protocols**

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods described in the scientific literature.



### **UV-Visible Spectrophotometry**

This method is based on the principle that the drug absorbs UV radiation at a specific wavelength.

- Sample Preparation (Chlorpheniramine Maleate):
  - Accurately weigh and dissolve 10 mg of Chlorpheniramine Maleate in 10 mL of 0.1N
     Hydrochloric acid (HCl) to obtain a stock solution of 1000 μg/mL.[6]
  - From the stock solution, prepare a series of dilutions ranging from 10-60 μg/mL using 0.1N
     HCI.[6][7]
- Sample Preparation (Pheniramine Maleate):
  - Prepare a stock solution of **Pheniramine Maleate** in 0.1 N HCl.
  - From the stock solution, prepare dilutions to achieve a concentration range of 2-40 μg/mL.
     [3]
- Analysis:
  - Measure the absorbance of the prepared solutions using a UV-Vis spectrophotometer.
  - For Chlorpheniramine Maleate, scan the spectrum between 200-400 nm and determine the wavelength of maximum absorbance (λmax), which is typically around 262 nm.[6]
  - For Pheniramine Maleate, the λmax is observed at approximately 264 nm in 0.1 N HCl.[3]
  - Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the unknown sample.

### **High-Performance Liquid Chromatography (HPLC)**

HPLC is a highly selective method used for the separation, identification, and quantification of the analytes.

Chromatographic Conditions (Chlorpheniramine Maleate):



- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm).[13]
- Mobile Phase: A mixture of phosphate buffer and acetonitrile is commonly used.[1][13] For example, a mobile phase consisting of potassium dihydrogen phosphate and octane sulphonate sodium salt in water mixed with acetonitrile. Another example is a mixture of acetonitrile and phosphate buffer (55:45 v/v) with the pH adjusted to 5.6.[10]
- Flow Rate: Typically 1.0 mL/min.[10]
- Detection: UV detection at a wavelength between 214 nm and 255 nm.[10]
- Chromatographic Conditions (Pheniramine Maleate):
  - Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μm).[14]
  - Mobile Phase: A mixture of 10 mM phosphate buffer (pH 2.8) containing 0.5% triethylamine and methanol (68:32, v/v).[14]
  - Flow Rate: 1.0 mL/min.[14]
  - Detection: UV detection at 280 nm.[14]
- Sample Preparation:
  - Prepare a standard stock solution of the respective maleate salt in a suitable diluent (often the mobile phase).
  - For tablet analysis, weigh and finely powder a set number of tablets. An amount of powder equivalent to a specific dose is then dissolved in the diluent, sonicated, and filtered.
  - Inject the prepared standard and sample solutions into the HPLC system.
  - The concentration of the analyte is determined by comparing the peak area of the sample to that of the standard.

## **Titrimetry**

Titrimetric methods involve the reaction of the analyte with a standardized solution (titrant).



- Acid-Base Titration (Pheniramine Maleate):
  - Principle: The carboxylic acid group of the maleate moiety is titrated with a standard solution of a base.
  - Procedure:
    - Dissolve an accurately weighed amount of Pheniramine Maleate (2-20 mg) in neutralized alcohol.
    - Add a few drops of phenolphthalein indicator.
    - Titrate with a standardized aqueous solution of sodium hydroxide (e.g., 0.012 M) until a permanent pink color is observed.
    - A pH-metric titration can also be performed using a glass-calomel electrode system.
- Non-Aqueous Titration (Chlorpheniramine Maleate):
  - Principle: Chlorpheniramine Maleate, being a weak base, is titrated in a non-aqueous solvent with a strong acid.[2]
  - Procedure:
    - Dissolve approximately 0.3 g of dried Chlorpheniramine Maleate in 20 mL of glacial acetic acid.[2][15]
    - Add a few drops of crystal violet indicator.[15]
    - Titrate with 0.1 mol/L perchloric acid until the color changes from purple through bluegreen to green.[15] A blank determination should be performed to make any necessary corrections.[15]
- Conductometric Titration (Chlorpheniramine Maleate):
  - Principle: This method is based on the change in conductivity of the solution as the titrant
    is added. It can be used for the determination of Chlorpheniramine Maleate using titrants
    like sodium hydroxide, silver nitrate, or sodium tetraphenylborate.[16]



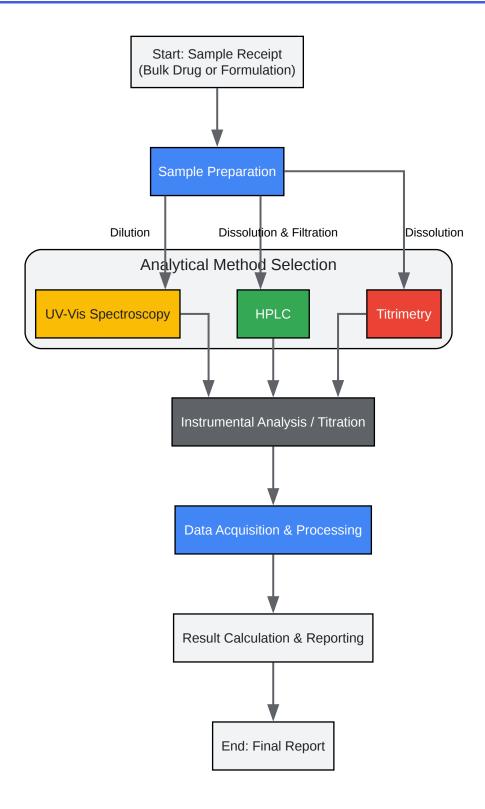
#### o Procedure:

- Dissolve a known amount of the drug in double-distilled water.[16]
- The solution is placed in a conductometric titration cell and the titrant is added in small increments.
- The conductivity is measured after each addition, and the endpoint is determined from a graph of conductivity versus the volume of titrant added.[16]

# **Visualized Experimental Workflow**

The following diagram illustrates a generalized workflow for the analytical determination of Pheniramine or Chlor**pheniramine Maleate**.





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Caption: Generalized workflow for the analysis of Pheniramine or Chlorpheniramine Maleate.



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